N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide is a complex organic compound with a molecular formula of C18H20N4O2. This compound is known for its unique structure, which includes a benzimidazole ring and a dimethoxyphenyl group. It is often used in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, with similar methoxy substitutions.
3,4,5-Trimethoxyphenethylamine (Mescaline): A compound with similar structural features, known for its psychoactive properties.
Uniqueness
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide is unique due to its combination of a benzimidazole ring and a dimethoxyphenyl group, which imparts distinct chemical and biological properties
Biological Activity
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide is a compound of significant interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, structural analysis, and various biological assays that highlight its pharmacological potential.
Synthesis and Structural Analysis
The synthesis of this compound typically involves the condensation of 3,4-dimethoxyacetophenone with appropriate hydrazine derivatives under reflux conditions. The yield of the synthesized compound is often around 66%, with a melting point of approximately 123.7 °C. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry confirm the structure and purity of the compound .
Table 1: Characterization Data of this compound
Characteristic | Value |
---|---|
Molecular Formula | C15H18N4O3 |
Molecular Weight | 286.33 g/mol |
Melting Point | 123.7 °C |
Yield | 66% |
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising antitumor properties. In vitro assays on various cancer cell lines (e.g., A549, HCC827) showed significant antiproliferative effects. For instance, the IC50 values in two-dimensional (2D) cultures were notably lower compared to three-dimensional (3D) cultures, indicating a stronger efficacy in simpler environments .
Table 2: Antitumor Activity Assay Results
Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
---|---|---|
A549 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |
HCC827 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains such as E. coli and S. aureus. In vitro tests revealed that it could effectively inhibit bacterial growth, suggesting its potential as an antimicrobial agent .
The proposed mechanism for the antitumor activity involves interaction with DNA, where the compound binds within the minor groove of AT-DNA, potentially disrupting replication and transcription processes . The presence of functional groups such as methoxy and benzimidazole enhances its binding affinity and biological activity.
Study on Antimalarial Activity
A related series of hydrazones demonstrated significant antimalarial activity against Plasmodium falciparum. Although not directly tested on the target compound, the structural similarities suggest potential efficacy in malaria treatment . This highlights the versatility of hydrazone derivatives in medicinal chemistry.
Clinical Relevance
In clinical settings, compounds with similar structures have been evaluated for their safety profiles and therapeutic indices. The low toxicity observed in preliminary studies supports further investigation into their use as therapeutic agents in oncology and infectious diseases .
Properties
Molecular Formula |
C20H22N4O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(2-methylbenzimidazol-1-yl)propanamide |
InChI |
InChI=1S/C20H22N4O3/c1-14-22-16-6-4-5-7-17(16)24(14)11-10-20(25)23-21-13-15-8-9-18(26-2)19(12-15)27-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,25)/b21-13+ |
InChI Key |
DVEHSIMNLPSZHZ-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)NN=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.